molecular formula C10H9BrN2 B1279287 1-(3-Bromobenzyl)-1H-imidazole CAS No. 72459-47-3

1-(3-Bromobenzyl)-1H-imidazole

Cat. No.: B1279287
CAS No.: 72459-47-3
M. Wt: 237.10 g/mol
InChI Key: BGYZLOIBJCHCTI-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-1H-imidazole is an organic compound that features a benzyl group substituted with a bromine atom at the third position and an imidazole ring

Biochemical Analysis

Biochemical Properties

1-(3-Bromobenzyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but prolonged exposure can lead to its degradation, affecting its efficacy and cellular impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromobenzyl)-1H-imidazole is unique due to the presence of both the bromobenzyl and imidazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYZLOIBJCHCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436926
Record name 1-(3-Bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72459-47-3
Record name 1-(3-Bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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